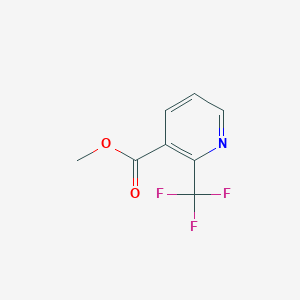
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole, also known as AB-DP, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. AB-DP is a five-membered ring containing a phosphorus atom, nitrogen atom, and two carbon atoms. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride.
Mécanisme D'action
The mechanism of action of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of enzymes such as DNA polymerase and ribonucleotide reductase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. In terms of physiological effects, this compound has been shown to have cytotoxic effects on cancer cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole in lab experiments is its high yield and purity, which makes it a reliable and consistent reagent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole. One potential direction is the further investigation of its potential as an anticancer agent. This could involve the optimization of its structure to improve its potency and selectivity towards cancer cells. Another potential direction is the study of its catalytic properties, which could lead to the development of new catalytic systems for various chemical reactions. Finally, the study of this compound's potential as a building block for novel materials could lead to the development of new materials with unique properties and applications.
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. Its synthesis method involves the reaction of tert-butylamine with phosphorus trichloride followed by acetyl chloride. This compound has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. Its mechanism of action involves the inhibition of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This compound has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of this compound, including its potential as an anticancer agent, its catalytic properties, and its potential as a building block for novel materials.
Méthodes De Synthèse
The synthesis of 2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole involves the reaction of tert-butylamine with phosphorus trichloride to form tert-butylphosphine. This intermediate is then reacted with acetyl chloride to produce this compound. The reaction is typically carried out under an inert atmosphere and in the presence of a catalyst such as triethylamine. The yield of the reaction is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-Acetyl-5-tert-butyl-2H-1,2,3-diazaphosphole has been studied for its potential applications in various fields such as catalysis, materials science, and medicinal chemistry. In catalysis, this compound has been shown to be an effective ligand for transition metal complexes, which can be used in various catalytic reactions. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Propriétés
Numéro CAS |
137152-47-7 |
|---|---|
Formule moléculaire |
C8H13N2OP |
Poids moléculaire |
184.18 g/mol |
Nom IUPAC |
1-(5-tert-butyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H13N2OP/c1-6(11)10-9-7(5-12-10)8(2,3)4/h5H,1-4H3 |
Clé InChI |
XCIMRLFDKKYEQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C(C=P1)C(C)(C)C |
SMILES canonique |
CC(=O)N1N=C(C=P1)C(C)(C)C |
Synonymes |
Ethanone, 1-[5-(1,1-dimethylethyl)-2H-1,2,3-diazaphosphol-2-yl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



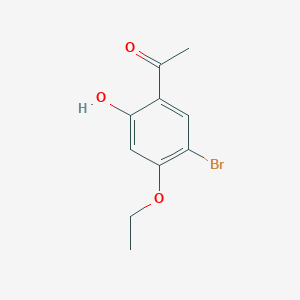
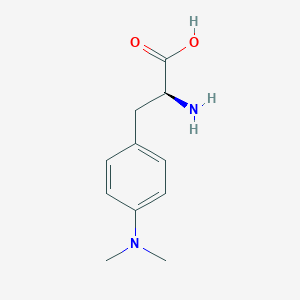

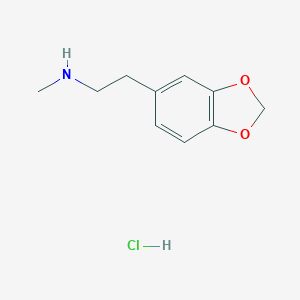
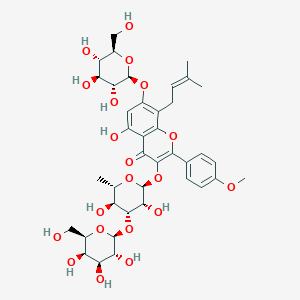
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)

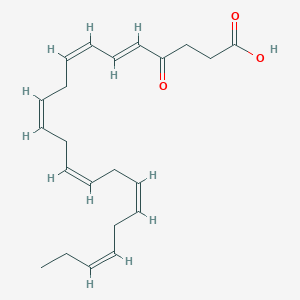
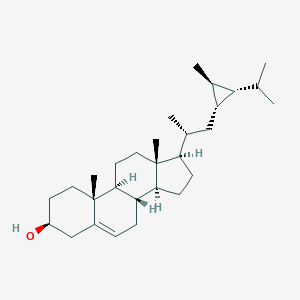
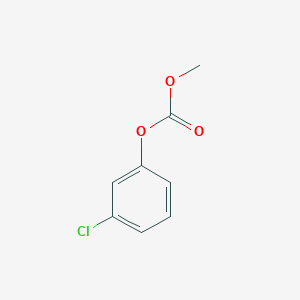
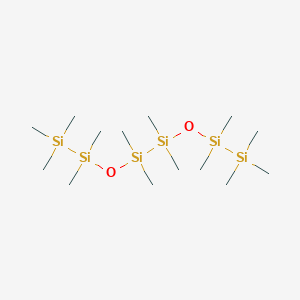

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)
